

# long-term follow-up and safety assessment of DMSA in animal models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *2,3-Dimercaptosuccinic acid*

Cat. No.: *B1196315*

[Get Quote](#)

## Long-Term Safety of DMSA in Animal Models: A Comparative Guide

A comprehensive review of preclinical data on the long-term safety and follow-up of dimercaptosuccinic acid (DMSA) in animal models reveals a favorable safety profile, particularly in contrast to other heavy metal chelating agents such as CaNa2EDTA. However, nuances regarding dose-dependent effects and potential for essential mineral depletion with DMSA analogues warrant careful consideration in translational research.

This guide provides a comparative analysis of the long-term safety of DMSA and its alternatives, supported by experimental data from various animal studies. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of DMSA's performance and to provide a foundation for future research and clinical applications.

## Long-Term Safety and Efficacy of DMSA

A significant long-term study involving a 300-day follow-up in rats administered a single intravenous injection of DMSA-coated magnetite nanoparticles demonstrated no serious damage to the animals' health.<sup>[1][2][3][4][5][6]</sup> Throughout the study, hematological and biochemical parameters remained within normal limits, and no significant alterations were observed in the liver or spleen. While intermittent pelvis dilation in the kidneys and light

interalveolar septal thickening in the lungs were noted, these did not result in organ damage or clinical respiratory symptoms.[1][2][6]

In the context of neurotoxicity, studies in rat models of lead poisoning have shown that DMSA administration alone does not produce adverse effects on brain tissue, behavior, or body weight.

Conversely, studies on a lipophilic analogue of DMSA, monoisoamyl DMSA (MiADMSA), have indicated some potential for mild toxicity with repeated administration. Research in rats has shown that repeated doses of MiADMSA can lead to a significant depletion of copper and, at higher doses, a moderate increase in serum alkaline phosphatase, suggesting mild hepatotoxicity.[6][7]

## Comparison with Alternative Chelating Agents

To provide a comprehensive safety assessment, it is crucial to compare DMSA with other chelating agents used in the treatment of heavy metal poisoning, primarily CaNa2EDTA and DMPS.

### DMSA vs. CaNa2EDTA

Experimental studies have highlighted a key advantage of DMSA over CaNa2EDTA concerning the depletion of essential minerals. While combined treatment with DMSA and CaNa2EDTA has been shown to be effective in reducing lead burden, it has also been associated with an elevation of serum transaminase activity, increased creatinine levels, and a depletion of blood zinc levels.[8] This underscores a significant side effect of CaNa2EDTA, which can disrupt essential mineral homeostasis.

A comparative study in cockatiels with experimentally induced lead toxicosis found both DMSA and CaNa2EDTA to be effective chelating agents.[9] However, the study also revealed a narrow margin of safety for DMSA at high doses (80 mg/kg), with a significant mortality rate in birds without lead toxicosis at this dosage.[9] This suggests that while effective, dosing of DMSA requires careful consideration to avoid toxicity.

### DMSA vs. DMPS

While direct, long-term comparative safety studies in animal models between DMSA and DMPS are not as readily available in the reviewed literature, some in vitro and human studies provide insights. In vitro experiments have shown DMSA to be more effective than EDTA in extracting lead, but also causing a very high excretion of copper.<sup>[10]</sup> In contrast, EDTA was found to significantly increase the excretion of zinc and manganese.<sup>[10]</sup> Human studies have indicated that intravenous DMPS is effective for diagnosing and treating exposure to antimony, arsenic, and mercury, and has the strongest copper-binding ability among the tested chelators (DMSA, DMPS, EDTA).<sup>[9][11]</sup>

## Quantitative Data Summary

To facilitate a clear comparison, the following tables summarize the key quantitative findings from the reviewed animal studies.

Table 1: Long-Term Safety Assessment of DMSA-Coated Nanoparticles in Rats (300-Day Follow-Up)

| Parameter             | Observation                                             | Quantitative Data                    | Reference |
|-----------------------|---------------------------------------------------------|--------------------------------------|-----------|
| Hematology            | All parameters within normal limits                     | Not explicitly provided in abstracts | [1][2][6] |
| Serum Biochemistry    | No alterations in creatinine, urea, ALT, AST            | Not explicitly provided in abstracts | [1][2][6] |
| Kidney Histopathology | Intermittent pelvis dilation without parenchymal damage | N/A                                  | [1][2][6] |
| Lung Histopathology   | Light interalveolar septal thickening                   | N/A                                  | [1][2][6] |

Table 2: Effects of Repeated Dosing of MiADMSA (DMSA Analogue) in Rats (21-Day Study)

| Parameter                  | Dose                    | Observation                                       | Quantitative Data                        | Reference |
|----------------------------|-------------------------|---------------------------------------------------|------------------------------------------|-----------|
| Serum Alkaline Phosphatase | 100 mg/kg (i.p.)        | Moderate increase, suggesting mild hepatotoxicity | Specific values not provided in abstract | [6]       |
| Essential Metals           | Oral administration     | Significant depletion of copper from major organs | Specific values not provided in abstract | [6]       |
| Brain Malondialdehyde      | 50 and 100 mg/kg (i.p.) | Increase, indicating oxidative stress             | Specific values not provided in abstract | [6]       |

Table 3: Comparative Efficacy and Safety of DMSA and CaNa2EDTA in Cockatiels

| Treatment Group | Dosage          | Survival Rate (in non-lead toxic birds)   | Efficacy in Reducing Blood Lead | Reference |
|-----------------|-----------------|-------------------------------------------|---------------------------------|-----------|
| DMSA            | 40 mg/kg (p.o.) | Not specified                             | Effective                       | [9]       |
| DMSA            | 80 mg/kg (p.o.) | 33.3% (8 out of 12 birds did not survive) | Effective                       | [9]       |
| CaNa2EDTA       | 40 mg/kg (i.m.) | Not specified                             | Effective                       | [9]       |

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

## Long-Term DMSA-Coated Nanoparticle Safety Study in Rats

- Animal Model: Wistar rats.
- Test Substance: DMSA-coated magnetite nanoparticles (DMSA-MNP).
- Administration: Single intravenous injection.
- Duration: 300 days.
- Parameters Monitored:
  - Hematology: Complete blood count.
  - Biochemistry: Serum creatinine, urea, alanine aminotransferase (ALT), and aspartate aminotransferase (AST).
  - Imaging: Ultrasound of kidneys.
  - Histopathology: Liver, spleen, kidneys, and lungs.
  - Biodistribution: Assessment of nanoparticle presence in vital organs at the end of the study.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Repeated Dose Toxicity Study of MiADMSA in Rats

- Animal Model: Male rats.
- Test Substance: Monoisoamyl DMSA (MiADMSA).
- Administration: Daily intraperitoneal (i.p.) or oral (p.o.) administration for 21 days.
- Dosage Groups: Various doses, with the highest being 100 mg/kg (i.p.).
- Parameters Monitored:
  - Biochemistry: Serum alkaline phosphatase, hepatic thiobarbituric acid reactive substance, oxidized and reduced glutathione.
  - Essential Metals: Copper and zinc levels in blood and soft tissues.

- Histopathology: Liver and kidney tissues.[\[6\]](#)

## Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the relationships between different treatment options, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: Workflow for the 300-day DMSA nanoparticle safety study in rats.

[Click to download full resolution via product page](#)

Caption: Comparative overview of the safety profiles of DMSA, CaNa2EDTA, and DMPS.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [mdpi.com](http://mdpi.com) [mdpi.com]
- 2. In Vivo Evaluation of DMSA-Coated Magnetic Nanoparticle Toxicity and Biodistribution in Rats: A Long-Term Follow-Up - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. In Vivo Evaluation of DMSA-Coated Magnetic Nanoparticle Toxicity and Biodistribution in Rats: A Long-Term Follow-Up - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 4. [researchgate.net](https://researchgate.net) [researchgate.net]
- 5. In Vivo Evaluation of DMSA-Coated Magnetic Nanoparticle Toxicity and Biodistribution in Rats: A Long-Term Follow-Up [[ouci.dntb.gov.ua](https://ouci.dntb.gov.ua)]
- 6. Haematological, hepatic and renal alterations after repeated oral or intraperitoneal administration of monoisoamyl DMSA. I. Changes in male rats - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]
- 8. Combined therapeutic potential of meso-2,3-dimercaptosuccinic acid and calcium disodium edetate on the mobilization and distribution of lead in experimental lead intoxication in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journaljammr.com [journaljammr.com]
- 10. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [long-term follow-up and safety assessment of DMSA in animal models]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1196315#long-term-follow-up-and-safety-assessment-of-dmsa-in-animal-models\]](https://www.benchchem.com/product/b1196315#long-term-follow-up-and-safety-assessment-of-dmsa-in-animal-models)

---

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)